molecular formula C12H15B B3315181 2-Bromo-4-(3,5-dimethylphenyl)-1-butene CAS No. 951892-29-8

2-Bromo-4-(3,5-dimethylphenyl)-1-butene

Cat. No.: B3315181
CAS No.: 951892-29-8
M. Wt: 239.15 g/mol
InChI Key: PWJNUIMJMNYNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(3,5-dimethylphenyl)-1-butene is a brominated alkene derivative featuring a 3,5-dimethylphenyl substituent at the 4-position of the butene chain. This compound is structurally characterized by:

  • Bromine atom at the 2-position: Enhances electrophilicity, making it reactive in substitution or elimination reactions.
  • 3,5-Dimethylphenyl group: A bulky, electron-donating substituent due to the methyl groups at meta positions, which influence steric and electronic properties.
  • Butene backbone: Provides a conjugated system that may participate in polymerization or cycloaddition reactions.

These analogs are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or functional polymers.

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJNUIMJMNYNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,5-dimethylphenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(3,5-dimethylphenyl)-1-butene using bromine or a bromine-containing reagent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,5-dimethylphenyl)-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding epoxides or other oxidized products.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives, such as 2-bromo-4-(3,5-dimethylphenyl)butane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like dichloromethane or acetone.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of saturated alkanes.

Scientific Research Applications

2-Bromo-4-(3,5-dimethylphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,5-dimethylphenyl)-1-butene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2-Bromo-4-(3,5-dimethylphenyl)-1-butene with structurally similar brominated alkenes:

Compound Name Substituents Key Properties
This compound 3,5-Dimethylphenyl High steric bulk, electron-donating substituent; potential for hindered reactivity.
2-Bromo-4-(3-methoxyphenyl)-1-butene 3-Methoxyphenyl Electron-donating methoxy group increases solubility; less steric hindrance.
4-(3-Acetoxyphenyl)-2-bromo-1-butene 3-Acetoxyphenyl Electron-withdrawing acetoxy group enhances electrophilicity; hydrolyzable ester.
2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene 3,5-Dimethoxyphenyl Dual electron-donating groups; increased lipophilicity and conjugation.
Key Observations:
  • Steric Effects : The 3,5-dimethylphenyl group introduces significant steric hindrance compared to methoxy or acetoxy substituents. This may reduce reaction rates in nucleophilic substitutions but enhance selectivity in catalytic processes.
  • Electronic Effects: Methyl groups are weaker electron donors compared to methoxy groups but contribute to higher lipophilicity, as seen in PET-inhibiting carboxamides .
  • Reactivity : Bromine’s leaving-group ability is modulated by substituents. For example, electron-withdrawing groups (e.g., acetoxy) increase electrophilicity at the brominated carbon, whereas electron-donating groups (e.g., methyl) stabilize adjacent carbocations.

Biological Activity

2-Bromo-4-(3,5-dimethylphenyl)-1-butene is an organic compound classified as a brominated alkene. Its structure features a bromine atom on the second carbon of a butene chain and a 3,5-dimethylphenyl group on the fourth carbon. This unique configuration makes it an interesting candidate for various biological and chemical applications.

The compound is known to undergo several types of chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to functionalized derivatives.
  • Oxidation Reactions : It can be oxidized to form epoxides or other oxidized products.
  • Reduction Reactions : Reduction of the double bond can yield saturated derivatives like 2-bromo-4-(3,5-dimethylphenyl)butane.

These reactions are critical for its applications in synthetic organic chemistry, especially in drug development and agrochemical synthesis .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. A study evaluating various brominated compounds found that derivatives of bromophenol exhibited significant antioxidant and anticancer properties. Specifically, some derivatives were effective against leukemia cells, inducing apoptosis without altering cell cycle distribution .

Case Study: Anticancer Activity

In a recent investigation, compounds similar to this compound were tested for their ability to inhibit the viability of K562 leukemia cells. The results showed that certain derivatives not only inhibited cell growth but also induced oxidative stress in cancer cells, suggesting a mechanism involving the generation of reactive oxygen species (ROS) .

The biological activity of this compound may involve interactions with cellular targets such as enzymes or receptors. The bromine atom can facilitate covalent bonding or non-covalent interactions, leading to modulation of biological pathways. For instance, compounds with similar structures have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer progression .

Comparative Activity Table

CompoundIC50 (μM)Biological Activity
This compoundTBDPotential antimicrobial and anticancer effects
3,4-Dibromo-5-(2-bromo-3,4-dihydroxybenzyl)benzene1.50Strong PTP1B inhibitory activity
Oxybis(methylene)bis(4-bromo-6-methoxy-3,1-phenylene) diacetateTBDInduced apoptosis in leukemia K562 cells

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in current studies.

Future Directions

Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Studies focusing on its interaction with specific cellular pathways could lead to the development of new therapeutic agents targeting cancer and other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-(3,5-dimethylphenyl)-1-butene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(3,5-dimethylphenyl)-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.